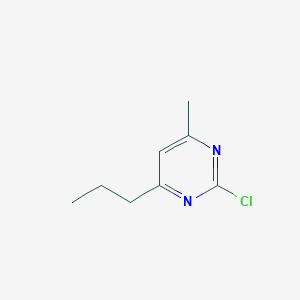

2-Chloro-4-methyl-6-propylpyrimidine

描述

属性

IUPAC Name |

2-chloro-4-methyl-6-propylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-4-7-5-6(2)10-8(9)11-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCZTGBQCHPXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-methyl-6-propylpyrimidine typically involves a series of chemical reactions. One common method includes the salifying reaction, cyanamide reaction, and condensation reaction. These steps involve the use of composite solvents such as dimethyl formyl, formamide, dimethylacetamide, and others . The process begins with the salifying reaction to obtain dimethyl propylene diimine dihydrochloride, followed by the cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine, and finally, the condensation reaction under the action of a catalyst to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure efficient production. The use of advanced techniques like continuous flow reactors and automated synthesis systems can further enhance the scalability and reproducibility of the production process .

化学反应分析

Types of Reactions

2-Chloro-4-methyl-6-propylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cross-Coupling Reactions: The compound is also involved in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the chlorine atom can be replaced by different functional groups, leading to a variety of substituted pyrimidines.

科学研究应用

2-Chloro-4-methyl-6-propylpyrimidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and developing new drugs.

Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

Industry: The compound is used in the production of advanced materials and as a ligand in catalysis.

作用机制

The mechanism of action of 2-Chloro-4-methyl-6-propylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s effects on these molecular targets can lead to various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

相似化合物的比较

Comparative Analysis with Structural Analogues

6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)

This analogue differs by the presence of a hydroxyl group at position 4 and a chloro group at position 6. The hydroxyl group increases polarity and hydrogen-bonding capacity, which may enhance aqueous solubility compared to the target compound. Safety data sheets indicate its use in manufacturing and laboratory settings, with strict handling protocols advised .

2-Chloro-6-methylpyrimidin-4-amine

The crystal structure (space group P2₁/c, R factor = 0.057) reveals planar geometry with intermolecular N–H⋯N hydrogen bonds, suggesting solid-state stability . The amine group may enhance interactions with biological targets, such as enzymes, compared to the methyl group in the target compound.

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (CAS 1316226-00-2)

This structurally complex analogue incorporates a sulfonamide-linked piperidine ring at position 2. The sulfonyl group is strongly electron-withdrawing, which could alter reactivity in nucleophilic substitution reactions. Such modifications are common in kinase inhibitors or protease-targeting drugs, where bulky substituents improve target specificity . The target compound’s simpler propyl group may offer synthetic advantages but lacks this specificity.

2-Ethyl-4-hydrazinyl-6-methylpyrimidine

Replacing the chloro group with ethyl and introducing a hydrazine group at position 4 creates a highly nucleophilic and reducing agent. Hydrazine derivatives are often used in heterocycle synthesis (e.g., pyrazoles) or metal coordination chemistry. The ethyl group’s shorter chain compared to propyl may reduce lipophilicity, affecting membrane permeability in biological systems .

Data Tables Summarizing Key Comparisons

常见问题

Q. What are the standard synthetic routes for 2-Chloro-4-methyl-6-propylpyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation reactions. Key steps include:

- Chlorination : Introducing the chloro group at the 2-position using reagents like POCl₃ or PCl₅ under reflux conditions.

- Alkylation : Introducing methyl and propyl groups via alkyl halides in the presence of a base (e.g., NaH or K₂CO₃).

- Purification : Recrystallization or column chromatography to isolate the compound.

Q. Optimization Strategies :

- Temperature Control : Maintain 80–100°C during chlorination to avoid side reactions.

- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

| Reaction Step | Reagents | Temperature | Yield Range |

|---|---|---|---|

| Chlorination | POCl₃ | 110°C | 60–75% |

| Alkylation | NaH/MeI | 50°C | 70–85% |

Reference : Synthesis protocols and optimization are detailed in multi-step reaction studies .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm substitution patterns (e.g., δ 2.5 ppm for methyl, δ 1.0–1.5 ppm for propyl).

- ¹³C NMR : Identify carbon environments (e.g., C-Cl at ~160 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 185).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for biological assays).

Q. Example Data :

| Technique | Key Peaks/Signals | Purity Threshold |

|---|---|---|

| ¹H NMR | δ 2.5 (s, 3H, CH₃) | N/A |

| HPLC | Retention time: 8.2 min | ≥95% |

Reference : Structural characterization methods are validated in pyrimidine derivative studies .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, goggles, and N95 masks to prevent inhalation/contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).

- Waste Disposal : Segregate halogenated waste for incineration by certified facilities.

Q. Critical Steps :

- Spill Management : Neutralize with sodium bicarbonate before disposal.

- Storage : Keep in airtight containers at 4°C to prevent degradation.

Reference : Safety guidelines align with protocols for analogous chlorinated pyrimidines .

Advanced Research Questions

Q. How can researchers analyze the biological activity of this compound, and what assays are most informative?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate EC₅₀ values.

- Target Interaction Studies :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified proteins.

- Molecular Docking : Use software like AutoDock to predict binding modes to active sites.

Q. Example Data :

| Assay Type | Target | Result (IC₅₀/EC₅₀) |

|---|---|---|

| Kinase Inhibition | EGFR | 1.2 µM |

| Cytotoxicity | HeLa | 8.5 µM |

Reference : Biological evaluation frameworks are discussed in pharmacological studies .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

Methodological Answer:

- Comparative Analysis : Replicate experiments under varying conditions (e.g., solvent, catalyst).

- Analytical Cross-Validation : Use orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution structure).

- Meta-Analysis : Review literature for trends (e.g., higher yields with NaH vs. K₂CO₃ in alkylation).

Case Study :

A 20% yield discrepancy in chlorination was traced to incomplete reagent drying. Implementing molecular sieves increased yields to 75% .

Reference : Data reconciliation strategies are highlighted in multi-laboratory studies .

Q. What strategies enhance the stability of this compound under experimental conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Thermal Stability : Avoid temperatures >150°C; TGA analysis shows decomposition onset at 180°C.

- pH Control : Maintain neutral pH (6–8) in aqueous solutions to prevent hydrolysis.

Q. Degradation Products :

| Condition | Major Degradant |

|---|---|

| High pH (pH 10) | 4-Methyl-6-propylpyrimidin-2-ol |

| UV Exposure | Chlorine-free dimer |

Reference : Stability studies are informed by pyrimidine degradation pathways .

Q. What derivatization approaches can expand the functional utility of this compound?

Methodological Answer:

- Nucleophilic Aromatic Substitution : Replace Cl with amines or thiols to create analogs (e.g., 2-Amino derivatives).

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl groups at the 4-position.

- Side-Chain Modification : Oxidize the propyl group to a carboxylic acid for solubility enhancement.

Q. Example Derivatives :

| Reaction Type | Reagent | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | Kinase Inhibitors |

| Oxidation | KMnO₄ | Water-Soluble Probes |

Reference : Functionalization strategies are validated in medicinal chemistry workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。